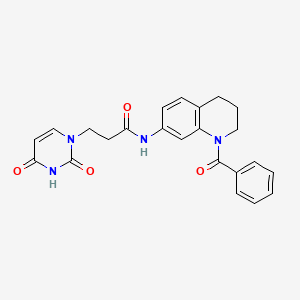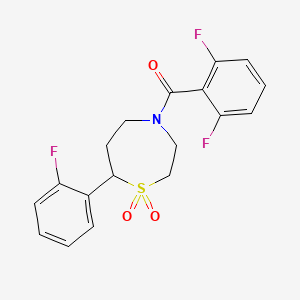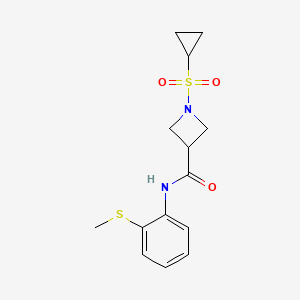
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a useful research compound. Its molecular formula is C23H22N4O4 and its molecular weight is 418.453. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
- A series of derivatives related to the chemical structure of interest were synthesized and characterized, showing significant psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. These compounds demonstrated marked sedative actions, high anti-inflammatory activities, selective cytotoxic effects on tumor cell lines, and some even exhibited antimicrobial actions (Zablotskaya et al., 2013).
Anticancer Applications
- Derivatives of the tetrahydroisoquinoline moiety, akin to the chemical , were found to possess potent cytotoxic agents displaying a range of biological properties such as antitumor and antimicrobial activities. These compounds have been evaluated for their in vitro anticancer activity, demonstrating significant cytotoxicity against various cancer cell lines (Redda et al., 2010).
Aggregation Enhanced Emission
- Novel compounds based on 1,8-naphthalimide derivatives, which share structural similarities with the compound of interest, were synthesized and showed aggregation-enhanced emission properties. These properties were studied in aqueous-DMF solutions and solid-state, indicating potential applications in material science and as fluorescent markers (Srivastava et al., 2016).
Larvicidal Activity
- Research into tetrahydropyrido[1,2-a]quinolines and pyrroloquinoline homologs, which are structurally related to the chemical , revealed significant larvicidal activity against Anopheles arabiensis. This indicates potential applications in controlling mosquito populations and combating malaria (Uppar et al., 2020).
Molecular Docking and Synthesis for Antitumor Activity
- A series of bisnaphthalimide derivatives were synthesized and evaluated for their growth-inhibitory properties against human colon carcinoma, with some compounds emerging as potent cytotoxic agents. Molecular modeling studies indicated these compounds could act as DNA topoisomerase II poisons, suggesting a mechanism for their antitumor activity (Filosa et al., 2009).
Novel Carboximidamides with Anti-hyperglycemic Activity
- Research involving carboximidamides linked with pyrimidine moiety, similar to the structural framework of the compound , showed significant anti-hyperglycemic effects. These findings suggest potential therapeutic applications for diabetes management (Moustafa et al., 2021).
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-20(10-13-26-14-11-21(29)25-23(26)31)24-18-9-8-16-7-4-12-27(19(16)15-18)22(30)17-5-2-1-3-6-17/h1-3,5-6,8-9,11,14-15H,4,7,10,12-13H2,(H,24,28)(H,25,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLKGXQHZTVNHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CCN3C=CC(=O)NC3=O)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({[3-{3-[(2-furylmethyl)amino]-3-oxopropyl}-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2355249.png)
![N-(3-methylphenyl)-2-[2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2355250.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2355252.png)


![7-acetyl-3-(4-methoxyphenyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2355256.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2355261.png)

![N-(3-chloro-4-methoxyphenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2355263.png)
![4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one](/img/structure/B2355270.png)

![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)
